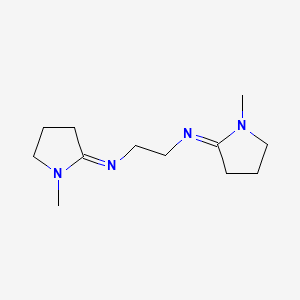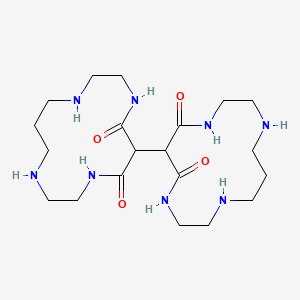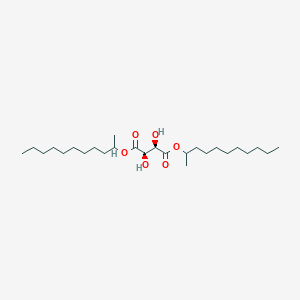
diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate is a complex organic compound with potential applications in various fields. This compound is characterized by its unique structure, which includes two undecyl groups and a dihydroxybutanedioate moiety. The stereochemistry of the compound is specified by the (2R,3R) configuration, indicating the spatial arrangement of the hydroxyl groups on the butanedioate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of (2R,3R)-2,3-dihydroxybutanedioic acid with undecanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound on a large scale.
化学反应分析
Types of Reactions
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides or thioesters.
科学研究应用
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
作用机制
The mechanism of action of diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.
相似化合物的比较
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate can be compared with other similar compounds, such as:
Diundecan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Differing in stereochemistry, which can affect its biological activity and reactivity.
Diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioic acid: Lacking the ester groups, which can influence its solubility and chemical reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both undecyl and dihydroxybutanedioate moieties, which confer distinct chemical and biological properties.
属性
CAS 编号 |
82052-73-1 |
|---|---|
分子式 |
C26H50O6 |
分子量 |
458.7 g/mol |
IUPAC 名称 |
diundecan-2-yl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C26H50O6/c1-5-7-9-11-13-15-17-19-21(3)31-25(29)23(27)24(28)26(30)32-22(4)20-18-16-14-12-10-8-6-2/h21-24,27-28H,5-20H2,1-4H3/t21?,22?,23-,24-/m1/s1 |
InChI 键 |
LQGOJDNOGONXHV-SNDHGLFQSA-N |
手性 SMILES |
CCCCCCCCCC(C)OC(=O)[C@@H]([C@H](C(=O)OC(C)CCCCCCCCC)O)O |
规范 SMILES |
CCCCCCCCCC(C)OC(=O)C(C(C(=O)OC(C)CCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


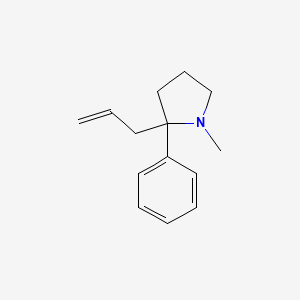
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
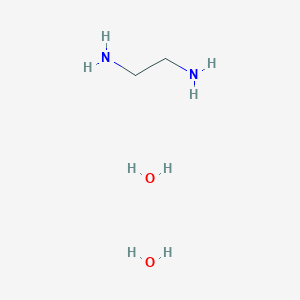
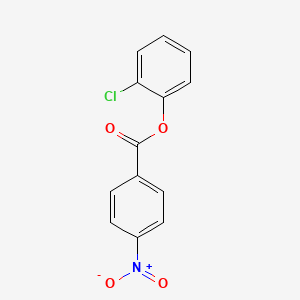
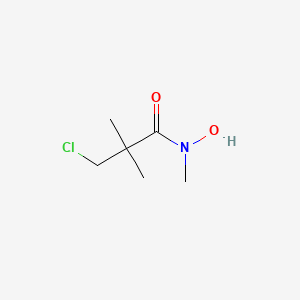
![2-[(2,5-Dimethylphenyl)methanesulfinyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14419445.png)
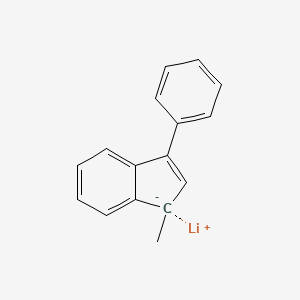
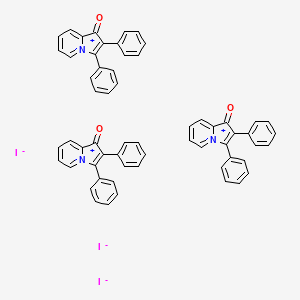
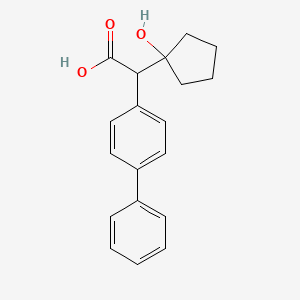
![5,7,8,9-tetrazatricyclo[5.3.0.02,5]deca-1,3,9-triene](/img/structure/B14419467.png)

